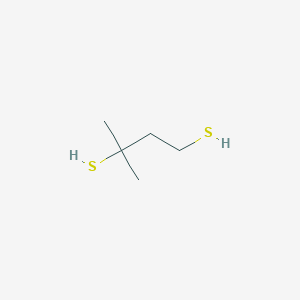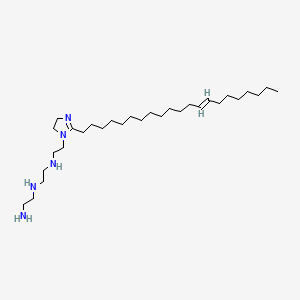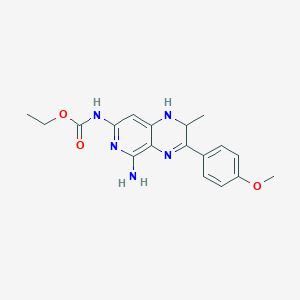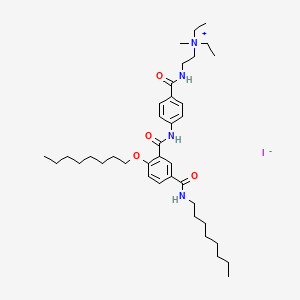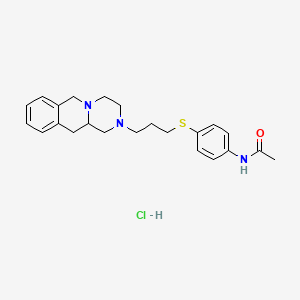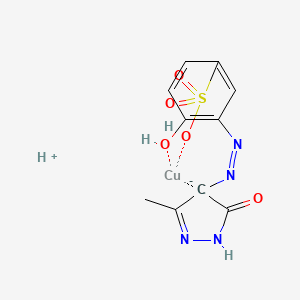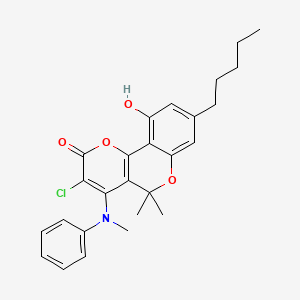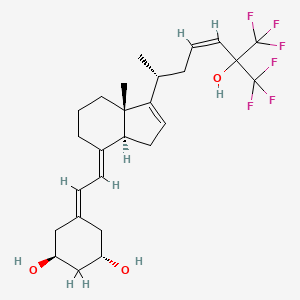
(OH)2-ene-yne-(F)6-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(OH)2-ene-yne-(F)6-D3” is a synthetic organic molecule characterized by the presence of hydroxyl groups, an alkene, an alkyne, and multiple fluorine atoms. This unique combination of functional groups makes it an interesting subject for research in various fields, including organic chemistry, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(OH)2-ene-yne-(F)6-D3” can be achieved through a multi-step process involving the following key reactions:
Hydroxylation: Introduction of hydroxyl groups through oxidation reactions.
Alkene Formation: Formation of the alkene group via elimination reactions.
Alkyne Formation: Introduction of the alkyne group through dehydrohalogenation.
Fluorination: Introduction of fluorine atoms using fluorinating agents such as xenon difluoride or sulfur tetrafluoride.
Industrial Production Methods
Industrial production of “this compound” would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
“(OH)2-ene-yne-(F)6-D3” undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of alkyne to alkene or alkane.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amino or thio derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Biology
The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical research and drug discovery.
Medicine
Industry
In the industrial sector, “(OH)2-ene-yne-(F)6-D3” can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of “(OH)2-ene-yne-(F)6-D3” involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(OH)2-ene-yne-(Cl)6-D3: Similar structure but with chlorine atoms instead of fluorine.
(OH)2-ene-yne-(Br)6-D3: Similar structure but with bromine atoms instead of fluorine.
(OH)2-ene-yne-(I)6-D3: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
“(OH)2-ene-yne-(F)6-D3” is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties such as increased electronegativity, stability, and lipophilicity compared to its chlorine, bromine, and iodine analogs.
Propiedades
Número CAS |
195527-19-6 |
|---|---|
Fórmula molecular |
C26H34F6O3 |
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
(1S,3S)-5-[(2E)-2-[(3aS,7aS)-7a-methyl-1-[(Z,2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-en-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
InChI |
InChI=1S/C26H34F6O3/c1-16(5-3-12-24(35,25(27,28)29)26(30,31)32)21-9-10-22-18(6-4-11-23(21,22)2)8-7-17-13-19(33)15-20(34)14-17/h3,7-9,12,16,19-20,22,33-35H,4-6,10-11,13-15H2,1-2H3/b12-3-,18-8+/t16-,19+,20+,22+,23-/m1/s1 |
Clave InChI |
MCDFCBSAKWEQJL-JIPURMHISA-N |
SMILES isomérico |
C[C@H](C/C=C\C(C(F)(F)F)(C(F)(F)F)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@@H](C[C@H](C3)O)O)C |
SMILES canónico |
CC(CC=CC(C(F)(F)F)(C(F)(F)F)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B12701349.png)
![methyl 3-[2-(4-benzhydrylpiperazin-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate;oxalic acid](/img/structure/B12701356.png)
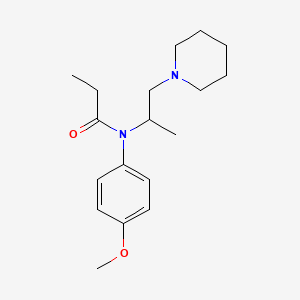
![4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol;sulfuric acid](/img/structure/B12701374.png)
